molecular formula C13H17NO4 B8384811 N-cyclopentyl-N,2-dihydroxy-4-methoxybenzamide

N-cyclopentyl-N,2-dihydroxy-4-methoxybenzamide

Cat. No. B8384811
M. Wt: 251.28 g/mol
InChI Key: BUVQOOQLIHTPPH-UHFFFAOYSA-N
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Patent
US08748632B2

Procedure details

Pyridine (2.05 mL, 25 mmol) and acetyl chloride (0.89 mL, 12.5 mmol were added to a solution of 4-methoxy salicylic acid (0.84 g, 5 mmol) in CH2Cl2 (20 mL) at 0° C. The reaction mixture was gradually warmed to room temperature over 30 min and then poured into water. The resulting biphasic mixture was further stirred for 1 h and then acidified with 1 N HCl and extracted with ethyl acetate. The crude acetoxy compound (assuming 100% conversion) obtained was then converted to the acid chloride by heating to reflux with oxalyl chloride (1.3 mL, 15 mmol) in CH2Cl2 (20 mL) for 1 h. After removal of the volatile materials, the acid chloride (1.05 g, 4.38 mmol) in CH2Cl2 (20 mL) was added to a stirred mixture of sodium carbonate (1N, 17.5 mL) and C5H9NH.OH (1.32 g, 13.2 mmol) in tetrahydrofuran (30 mL) at 0° C. The resulting mixture was stirred at room temperature for 1 h and then acidified with 0.5 M HCl and then extracted with ethyl acetate. The crude product was purified by column chromatography on silica using hexanes:ethyl acetate to afford N-cyclopentyl-N,2-dihydroxy-4-methoxybenzamide (1 g, 79%) as a colorless solid. 1H NMR (300 MHz, DMSO-d6): δ 7.88 (d, 1H, J=8.6 Hz), 6.92 (d, 1H, J=8.6 Hz), 6.82 (s, 1H), 3.80 (s, 3H), 3.79-3.70 (m, 1H), 1.69-1.63 (m, 2H), 1.55-1.52 (m, 6H). LC-MS (ESI) Calcd for C13H17NO4 [M+H]+: 252.12. Found: 252.00.
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.05 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.84 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.3 mL
Type
reactant
Reaction Step Six
Quantity
20 mL
Type
solvent
Reaction Step Six
[Compound]
Name
acid chloride
Quantity
1.05 g
Type
reactant
Reaction Step Seven
Quantity
17.5 mL
Type
reactant
Reaction Step Seven
Quantity
20 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(Cl)(=[O:9])C.[CH3:11][O:12][C:13]1[CH:14]=[C:15]([OH:22])[C:16](=[CH:20][CH:21]=1)[C:17](O)=[O:18].Cl.C(Cl)(=O)C(Cl)=O.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl.O1CCCC1.O>[CH:6]1([N:1]([OH:9])[C:17](=[O:18])[C:16]2[CH:20]=[CH:21][C:13]([O:12][CH3:11])=[CH:14][C:15]=2[OH:22])[CH2:5][CH2:4][CH2:3][CH2:2]1 |f:5.6.7|

Inputs

Step One
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
2.05 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
0.84 g
Type
reactant
Smiles
COC=1C=C(C(C(=O)O)=CC1)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
acid chloride
Quantity
1.05 g
Type
reactant
Smiles
Name
Quantity
17.5 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting biphasic mixture was further stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The crude acetoxy compound (assuming 100% conversion) obtained
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
After removal of the volatile materials
CUSTOM
Type
CUSTOM
Details
at 0° C
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCCC1)N(C(C1=C(C=C(C=C1)OC)O)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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